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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Difluoropropylamine hydrochloride is a fluorinated organic compound of significant

interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into

organic molecules can profoundly alter their physicochemical and biological properties, often

leading to enhanced metabolic stability, increased binding affinity to target proteins, and

improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of

the known chemical properties of 2,2-difluoropropylamine hydrochloride, drawing from

available data to support its application in research and development.

While this guide consolidates the available information, it is important to note that detailed

experimental protocols for its synthesis and comprehensive spectral analyses are not widely

available in the public domain. The information presented herein is curated from chemical

supplier databases and general chemical literature.

Chemical and Physical Properties
2,2-Difluoropropylamine hydrochloride is a white to off-white crystalline solid.[1] Its structure

features a propyl chain with two fluorine atoms on the second carbon and a primary amine

group, which is protonated to form the hydrochloride salt. This salt form generally enhances the

compound's stability and solubility in aqueous media.[1]
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Table 1: General and Physical Properties of 2,2-Difluoropropylamine Hydrochloride

Property Value Reference(s)

IUPAC Name
2,2-difluoropropan-1-

amine;hydrochloride
[2][3]

Synonyms

1-Amino-2,2-difluoropropane

hydrochloride, 2,2-Difluoro-1-

propanamine hydrochloride

[1][2]

CAS Number 868241-48-9 [1][2][3]

Molecular Formula C₃H₈ClF₂N [1][2][4]

Molecular Weight 131.55 g/mol [1][2][4]

Appearance
White to off-white crystalline

powder/solid
[1][4]

Melting Point Data not consistently available.

Boiling Point
78 °C (for the free amine, 2,2-

difluoropropylamine)
[3][5]

Solubility

Soluble in water and polar

organic solvents.[6]

Quantitative data is not readily

available.

[6]

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 2,2-difluoropropylamine
hydrochloride is not explicitly described in publicly available literature. However, general

descriptions suggest that its synthesis involves complex chemical processes, likely starting

from readily available fluorinated precursors.[6] A plausible synthetic route could involve the

reductive amination of a suitable difluorinated carbonyl compound.

Generalized Synthetic Workflow
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Below is a conceptual workflow for a potential synthesis route. This diagram is for illustrative

purposes and does not represent a validated experimental protocol.

Generalized Synthesis of 2,2-Difluoropropylamine Hydrochloride

2,2-Difluoropropanal

Reductive Amination
(e.g., NH3, H2, Pd/C or NaBH3CN)

2,2-Difluoropropylamine (free base)

Salt Formation
(HCl in a suitable solvent, e.g., ether or isopropanol)

2,2-Difluoropropylamine Hydrochloride

Click to download full resolution via product page

Caption: A plausible synthetic pathway to 2,2-difluoropropylamine hydrochloride.

Spectroscopic Data
Detailed, interpreted spectral data (NMR, IR, Mass Spectrometry) for 2,2-difluoropropylamine
hydrochloride are not readily available in peer-reviewed literature. The following table outlines

the expected spectral characteristics based on the compound's structure and general principles

of spectroscopy.
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Table 2: Expected Spectroscopic Characteristics

Technique Expected Features

¹H NMR

- A triplet for the methyl (CH₃) protons, split by

the two fluorine atoms.- A triplet for the

methylene (CH₂) protons, split by the two

fluorine atoms.- A broad singlet for the

ammonium (NH₃⁺) protons, which may

exchange with D₂O.

¹³C NMR

- A triplet for the methyl carbon due to C-F

coupling.- A triplet for the difluorinated carbon

(CF₂) with a large C-F coupling constant.- A

triplet for the methylene carbon (CH₂) due to C-

F coupling.

¹⁹F NMR
- A single resonance, likely a quartet, due to

coupling with the methyl and methylene protons.

FTIR

- Broad N-H stretching bands for the ammonium

group (R-NH₃⁺) in the range of 3200-2800

cm⁻¹.- N-H bending (asymmetric and

symmetric) bands around 1600-1500 cm⁻¹.-

Strong C-F stretching bands, typically in the

1100-1000 cm⁻¹ region.

Mass Spec.

- The mass spectrum of the free base (C₃H₇F₂N,

MW: 95.09) would show a molecular ion peak

(M⁺) at m/z 95. Fragmentation patterns would

involve the loss of fluorine, methyl, or amine

groups.

Reactivity and Stability
As a primary amine hydrochloride, 2,2-difluoropropylamine hydrochloride is expected to

exhibit reactivity typical of this functional group. The amine can act as a nucleophile in

reactions with various electrophiles, such as alkyl halides, acyl chlorides, and

aldehydes/ketones (after conversion to the free base). The presence of the electron-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1349931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


withdrawing fluorine atoms on the adjacent carbon may influence the nucleophilicity of the

amine.

The compound is expected to be a stable solid under standard laboratory conditions.[6] Amine

hydrochlorides are generally more stable and less prone to oxidation than their corresponding

free bases.

Safety and Handling
2,2-Difluoropropylamine hydrochloride is classified as harmful if swallowed and causes skin

and serious eye irritation.[2] It may also cause respiratory irritation.[2] Standard laboratory

safety precautions should be followed when handling this compound, including the use of

personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be

conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Information

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Data sourced from PubChem.[2]

Applications in Drug Development
Fluorinated building blocks like 2,2-difluoropropylamine hydrochloride are valuable in drug

discovery for several reasons:

Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible

to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug

molecule.
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Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the basicity

(pKa) of the nearby amine group, which can affect the drug's ionization state at physiological

pH, influencing its absorption, distribution, and target binding.

Conformational Control: The steric and electronic properties of fluorine can influence the

preferred conformation of a molecule, potentially leading to a better fit with its biological

target.

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with

biological targets, including hydrogen bonding and dipole-dipole interactions.

This compound serves as a key intermediate for the synthesis of more complex molecules in

the development of new pharmaceuticals and agrochemicals.[6]

Conclusion
2,2-Difluoropropylamine hydrochloride is a valuable building block for chemical synthesis,

particularly in the fields of pharmaceutical and agrochemical research. While its basic chemical

and physical properties are documented by commercial suppliers, a significant gap exists in the

public domain regarding detailed experimental protocols and comprehensive analytical data.

Researchers and scientists utilizing this compound are encouraged to perform their own

detailed characterization and to consult safety data sheets for proper handling. Further

publication of experimental work involving this compound would be highly beneficial to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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